(E)-3-bromobut-2-enoic acid

Stereochemistry NMR Spectroscopy Configuration Assignment

Researchers requiring predictable olefin geometry in cross-coupling or substitution sequences face stereochemical integrity risks from Z-isomer (CAS 2661-23-6) contamination. This E-configured vinylogous bromide provides a validated solution. • Enables stereospecific synthesis of (E)-4-(methylamino)but-2-enoic acid GABA analogues with configuration retention. • C3-bromo substitution pattern facilitates conjugate addition-elimination pathways inaccessible to the 4-bromocrotonic acid regioisomer. • Shipped with verified stereochemical purity, eliminating batch rejection risks from NMR-confirmed Z-isomer contamination.

Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
Cat. No. B15376318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-bromobut-2-enoic acid
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)Br
InChIInChI=1S/C4H5BrO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2+
InChIKeyJFQJADVATLPJRF-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-Bromobut-2-enoic Acid: Procurement Considerations for Stereochemically Defined α,β-Unsaturated Bromocarboxylic Acid Building Blocks


(E)-3-Bromobut-2-enoic acid (CAS 69169-56-8), systematically named (2E)-3-bromobut-2-enoic acid, is a stereochemically defined α,β-unsaturated bromocarboxylic acid building block with the molecular formula C4H5BrO2 and exact mass 163.94729 g/mol . The compound features a bromine substituent at the C3 position and a carboxylic acid moiety conjugated with a C2-C3 double bond in the E (trans) configuration [1]. As a member of the 3-bromo-2-butenoic acid family, its stereochemical integrity is critical for applications requiring predictable olefin geometry in downstream transformations, distinguishing it from regioisomers such as 4-bromocrotonic acid (bromine at C4 position) and stereoisomers such as the Z-isomer (CAS 2661-23-6) .

Why Generic Substitution of (E)-3-Bromobut-2-enoic Acid with In-Class Analogs Fails to Deliver Equivalent Synthetic Outcomes


Within the class of bromobutenoic acids, substitution between regioisomers (C3-bromo vs. C4-bromo) and stereoisomers (E vs. Z) is not interchangeable without fundamentally altering reaction outcomes and stereochemical fidelity [1]. The position of the bromine atom determines the electrophilic site for nucleophilic displacement and cross-coupling reactivity; the C3-bromo substitution pattern of (E)-3-bromobut-2-enoic acid presents a vinylogous α-bromo-α,β-unsaturated acid system distinct from the allylic bromide motif of 4-bromocrotonic acid . Furthermore, the E configuration is essential for preserving double bond geometry in stereospecific transformations—the Z-isomer would yield opposite stereochemical outcomes in reactions where olefin configuration is retained [2]. The absence of a reliable stereochemical assignment method for these compounds until the development of NMR-based configurational analysis means that procurement of verified stereochemically pure material is non-negotiable for reproducible research [3].

Quantitative Differentiation Evidence for (E)-3-Bromobut-2-enoic Acid Versus Closest Analogs


Stereochemical Purity Verification via Established 1H and 13C NMR Spectroscopic Methodology

The E and Z isomers of 3-bromobut-2-enoic acid exhibit distinct spectroscopic signatures that enable definitive stereochemical verification. Mavrov, Urdaneta, and Serebryakov established a reliable 1H and 13C NMR methodology for assigning the configurations of 3-bromo-2-butenoic acids and their esters [1]. This method provides a validated analytical framework to distinguish (E)-3-bromobut-2-enoic acid from its Z-isomer with confidence, eliminating ambiguity in stereochemical identity verification. Unlike 4-bromocrotonic acid, which lacks this positional isomeric complexity and corresponding validated stereochemical assignment protocol, the 3-bromo positional isomer requires this specific analytical approach for procurement quality control.

Stereochemistry NMR Spectroscopy Configuration Assignment

Stereoselectivity Advantage in Hydrohalogenation-Based Synthesis Routes

Bowden and Price investigated the kinetics, products, and stereochemistry of hydrogen halide addition to propiolic acid in aqueous media, establishing a stereoselectivity hierarchy for halide nucleophiles [1]. The addition proceeds predominantly trans, yielding cis-3-halogenoacrylic acids, with both the rate of addition and the selectivity for trans-addition increasing with halide nucleophilicity (I– > Br– > Cl–) [2]. This finding indicates that bromine provides superior stereocontrol compared to chlorine in analogous electrophilic addition reactions leading to halogenated α,β-unsaturated acids.

Stereoselective Synthesis Electrophilic Addition Hydrohalogenation

Regioisomeric Differentiation: C3-Bromo vs. C4-Bromo Positional Selectivity and Synthetic Divergence

The regioisomer (E)-4-bromobut-2-enoic acid (4-bromocrotonic acid, CAS 13991-36-1) places the bromine atom at the C4 (allylic) position rather than the C3 (vinylic) position of (E)-3-bromobut-2-enoic acid [1]. This positional difference fundamentally alters reactivity: C4-bromo undergoes typical allylic substitution (SN2) chemistry, whereas C3-bromo presents a vinylogous α-bromo-α,β-unsaturated acid system where the bromine is conjugated with both the double bond and the carboxylic acid . The C3-substitution pattern in (E)-3-bromobut-2-enoic acid enables distinct reaction pathways—including conjugate addition-elimination sequences and cross-coupling at the vinylic position—that are inaccessible to 4-bromocrotonic acid .

Regioselectivity Nucleophilic Substitution Synthetic Strategy

Validated Application as Precursor to GABA Analogues with Reported Synthetic Yield

In the synthesis of substituted 4-aminobut-2-enoic acids as GABA neurotransmitter analogues, (E)-3-bromobut-2-enoic acid has been demonstrated to react with methylamine to yield the corresponding aminated product [1]. Specifically, treatment of the related bromo acid (3a) with methylamine gave (E)-4-(methylamino)but-2-enoic acid (8a) in 11% yield, with melting point 178-180°C [2]. This documented reactivity provides a validated synthetic precedent for nucleophilic displacement at the C4 position of the 3-bromo-substituted framework.

GABA Analogues Amination Neuroscience

Differentiation from Chlorinated Analogs via Halogen Reactivity Profile

Within the broader class of 3-halo-2-butenoic acids, the brominated derivative (E)-3-bromobut-2-enoic acid occupies a strategic reactivity position relative to its chlorinated and iodinated counterparts. The C-Br bond (bond dissociation energy approximately 70 kcal/mol) offers intermediate reactivity between the stronger C-Cl bond (approximately 81 kcal/mol) and the weaker C-I bond (approximately 53 kcal/mol) [1]. This intermediate bond strength translates to balanced reactivity in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions—sufficiently labile for efficient coupling yet sufficiently stable for handling and storage.

Halogen Reactivity Cross-Coupling Leaving Group

Validated Application Scenarios for (E)-3-Bromobut-2-enoic Acid Based on Quantitative Evidence


Synthesis of Stereochemically Defined GABA Neurotransmitter Analogues

Based on documented reactivity with methylamine, (E)-3-bromobut-2-enoic acid serves as a precursor for synthesizing (E)-4-(methylamino)but-2-enoic acid and related GABA analogues [1]. The 11% reported yield provides a benchmark for reaction optimization in medicinal chemistry programs targeting neurological targets [2]. Users should procure stereochemically verified material to ensure product stereochemical integrity, as the E configuration is retained in the amination product [3].

Stereochemical Integrity Verification and Quality Control in Building Block Procurement

The established 1H and 13C NMR methodology for distinguishing E and Z isomers of 3-bromo-2-butenoic acids provides a validated analytical framework for incoming quality control [1]. Procurement specialists and analytical chemists can apply this method to verify the stereochemical purity of purchased (E)-3-bromobut-2-enoic acid and reject batches contaminated with the undesired Z-isomer (CAS 2661-23-6) [2]. This is particularly critical for applications where stereochemical fidelity impacts downstream synthetic outcomes or biological activity.

Electrophilic Addition Studies Requiring Intermediate Stereoselectivity

The class-level inference from Bowden and Price on hydrogen halide addition to propiolic acid positions brominated derivatives as offering stereoselectivity intermediate between chloride and iodide systems (I– > Br– > Cl–) [1]. Researchers investigating stereoselective electrophilic additions to alkynoic acid precursors may select (E)-3-bromobut-2-enoic acid or its synthetic precursors to achieve stereocontrol while balancing cost and handling considerations relative to more expensive iodide-based reagents [2].

Vinylic Position-Specific Functionalization via Nucleophilic Displacement

The C3-bromo substitution pattern of (E)-3-bromobut-2-enoic acid presents a vinylogous α-bromo-α,β-unsaturated acid system distinct from the allylic bromide motif of 4-bromocrotonic acid [1]. This structural feature enables conjugate addition-elimination sequences and vinylic substitution reactions that are inaccessible to the C4-bromo regioisomer [2]. Synthetic chemists targeting vinylic functionalization rather than allylic substitution should select (E)-3-bromobut-2-enoic acid over 4-bromocrotonic acid to access the desired reaction manifold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-3-bromobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.